molecular formula C19H15F3N2O2 B2687051 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034498-15-0

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2687051
CAS No.: 2034498-15-0
M. Wt: 360.336
InChI Key: WCIIUFZZASIHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a combination of furan, pyridine, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling with a trifluoromethylphenyl acetamide derivative. Key steps include:

    Formation of the furan-pyridine intermediate: This involves the reaction of furan-3-carbaldehyde with 3-aminopyridine under suitable conditions to form the furan-pyridine intermediate.

    Coupling with trifluoromethylphenyl acetamide: The intermediate is then reacted with 2-(4-(trifluoromethyl)phenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This enhances its chemical stability, binding affinity, and potential biological activity compared to similar compounds.

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical behavior. Its molecular formula is C18H16F3N3O, and it is characterized by significant lipophilicity due to the trifluoromethyl group, which may enhance membrane permeability.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Furan-Pyridine Intermediate : This can be achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of the Trifluoromethyl Group : This step often utilizes fluorinating agents such as Selectfluor.
  • Final Acetamide Formation : The acetamide derivative is formed by reacting the intermediate with acetic anhydride or related reagents under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It can interact with receptors influencing signal transduction pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)12.50
Compound BA549 (lung cancer)26.00
Compound CHepG2 (liver cancer)15.00

These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds.

Anti-inflammatory Properties

In addition to anticancer effects, similar compounds have been evaluated for anti-inflammatory activity. For example, certain derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of this compound against several cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive compounds. A comparative analysis reveals:

CompoundStructural FeaturesBiological Activity
Compound DFuran ring + TrifluoromethylAnticancer (IC50 = 10 µM)
Compound EPyridine + Alkyl SubstituentsAnti-inflammatory

These comparisons highlight the importance of specific functional groups in modulating biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide?

The compound is typically synthesized via sequential coupling reactions. A common approach involves:

  • Step 1 : Preparation of the pyridine-furan intermediate by coupling 5-(furan-3-yl)pyridin-3-ylmethanol with a trifluoromethylphenyl acetic acid derivative.
  • Step 2 : Activation of the carboxylic acid group (e.g., using HATU or EDCl) followed by amide bond formation with the amine-containing intermediate.
  • Step 3 : Purification via column chromatography or preparative HPLC, with LCMS (e.g., m/z 754 [M+H]+) and HPLC retention time (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) used for validation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., furan and trifluoromethyl groups).
  • LCMS : To confirm molecular weight (e.g., observed m/z 730 [M+H]+ in Example 119) .
  • HPLC : Retention time consistency under standardized conditions (e.g., 1.58 minutes for QC-SMD-TFA05) ensures purity .

Advanced Research Questions

Q. How can low yields in the coupling step during synthesis be addressed?

Low yields in amide bond formation may arise from steric hindrance or poor activation. Strategies include:

  • Optimizing reaction conditions : Increasing reaction temperature (e.g., 50–60°C) or using alternative coupling agents like DCC/DMAP.
  • Pre-activation of intermediates : Converting the acid to an acyl chloride prior to coupling.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of bulky intermediates .

Q. What methodologies resolve discrepancies in biological activity data across studies?

Contradictory bioactivity results (e.g., antimicrobial vs. anticancer assays) may stem from:

  • Purity variability : Ensure ≥95% purity via HPLC and LCMS, as impurities can skew results .
  • Assay conditions : Standardize cell lines, incubation times, and controls. For example, use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate activity .
  • Metabolic stability : Assess compound degradation using liver microsome assays, as trifluoromethyl groups may influence metabolic pathways .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Advanced strategies include:

  • Docking studies : To predict binding affinity with target proteins (e.g., kinase inhibitors).
  • ADME prediction : Tools like SwissADME can model lipophilicity (LogP) and blood-brain barrier penetration, critical for CNS-targeted applications.
  • QSAR analysis : Correlate structural features (e.g., furan ring polarity) with bioactivity to prioritize derivatives .

Q. Methodological Considerations

Q. What analytical techniques are critical for detecting byproducts in the final compound?

  • High-resolution mass spectrometry (HRMS) : Identifies unexpected adducts or fragmentation products.
  • 2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals in complex mixtures.
  • X-ray crystallography : Provides definitive confirmation of stereochemistry for crystalline derivatives .

Q. How can researchers validate the stability of the trifluoromethyl group under physiological conditions?

  • Accelerated stability studies : Expose the compound to acidic (pH 3), neutral (pH 7.4), and basic (pH 9) buffers at 37°C, monitoring degradation via LCMS.
  • 19F^{19}\text{F} NMR : Tracks fluorine-containing degradation products .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in different cancer cell lines?

  • Mechanistic profiling : Use transcriptomics or proteomics to identify cell line-specific target expression.
  • Dose-response curves : Compare IC50_{50} values across cell lines to assess selectivity (e.g., >10-fold difference suggests target specificity).
  • Off-target screening : Employ kinase panels or phenotypic assays to rule out nonspecific effects .

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)17-3-1-13(2-4-17)8-18(25)24-10-14-7-16(11-23-9-14)15-5-6-26-12-15/h1-7,9,11-12H,8,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIIUFZZASIHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.